Methyl 3-bromo-4-morpholinobenzoate

Overview

Description

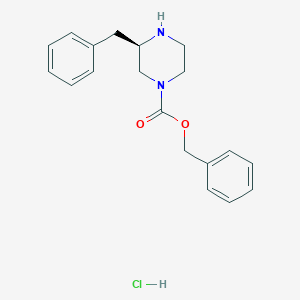

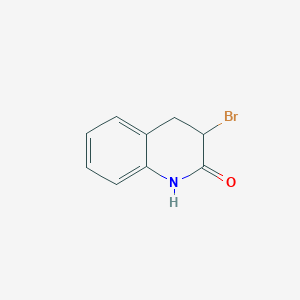

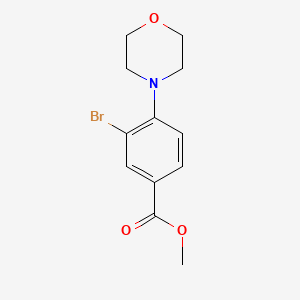

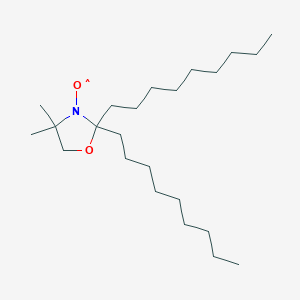

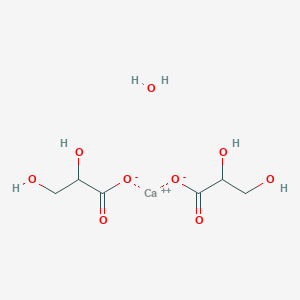

“Methyl 3-bromo-4-morpholinobenzoate” is a chemical compound with the CAS Number: 1131622-56-4 . It falls under the category of Heterocyclic Organic Compounds . The IUPAC name for this compound is methyl 3-bromo-4-morpholin-4-ylbenzoate . The molecular weight of this compound is approximately 300.15 g/mol .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H14BrNO3 . The canonical SMILES string representation is COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br . The InChI key for this compound is LUCMWMVNYIUSOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact boiling point and melting point are not specified in the sources I found. It’s recommended to store this compound in a sealed container in a cool, dry place .Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-bromo-4-morpholinobenzoate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, its use has been demonstrated in the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is instrumental in creating potent antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. This compound was synthesized through a nine-step process, highlighting its versatility in organic synthesis and the importance of bromination and cyclization techniques in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).

Environmental Interaction

Research into the environmental impact of related compounds, such as methyl bromide (CH3Br), sheds light on the significance of understanding the degradation and sorption behaviors of these chemicals in soils. Methyl bromide's degradation is notably influenced by soil organic matter content, indicating that methylation on organic matter is a primary degradation pathway. This research informs the safe use and management of brominated compounds in agricultural practices, aiming to mitigate their potential environmental impact (Gan et al., 1994).

Pharmacological Applications

This compound derivatives have been explored for their anticonvulsant properties. The synthesis of new 3-aminopyrroles from corresponding acetophenone and glycine derivatives has led to compounds with significant anticonvulsant activity and minimal neurotoxicity. This underscores the potential of this compound derivatives in developing new treatments for epilepsy, highlighting the compound's role in generating novel pharmacological agents (Unverferth et al., 1998).

Advanced Material Applications

In the realm of materials science, derivatives of this compound have been utilized in the development of highly sensitive potentiometric sensors for the detection of thorium ions. These sensors, featuring self-assembled morpholine derivatives on silver nanoparticles, demonstrate the compound's utility in creating advanced materials for environmental monitoring and nuclear industry applications. The optimized electrodes based on these derivatives exhibit excellent sensitivity and selectivity toward Th(IV) ions, offering promising tools for real sample analysis (Akl & Ali, 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name |

methyl 3-bromo-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCMWMVNYIUSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661075 | |

| Record name | Methyl 3-bromo-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131622-56-4 | |

| Record name | Methyl 3-bromo-4-(4-morpholinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131622-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

phenol](/img/structure/B1499959.png)